4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid
Description
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is a synthetic phenylacetic acid derivative characterized by a coumarin (2H-chromen-2-one) moiety linked via a carbonylamino group to a phenylacetic acid backbone. This structural hybrid combines the bioactivity profiles of coumarins (e.g., anticoagulant, anti-inflammatory properties) with the metabolic versatility of phenylacetic acids, which are known substrates for microbial degradation and enzymatic activation .
Properties
CAS No. |
111947-25-2 |
|---|---|
Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C18H13NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H,19,22)(H,20,21) |
InChI Key |
KSZMKDQVOYRGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication.
Coupling with Phenylacetic Acid: The chromene derivative is then coupled with phenylacetic acid using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to ensure high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenylacetic acid moiety.
Scientific Research Applications
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Thiazole-phenylacetic acid derivatives (e.g., 2a–2d) exhibit dual antibacterial-COX inhibitory effects, attributed to the thiazole ring’s electron-withdrawing properties and the carboxylic acid’s role in target binding . In contrast, the coumarin hybrid’s bioactivity remains speculative but may leverage coumarin’s established anti-inflammatory mechanisms.
- Metabolic Stability: Phenylacetic acid derivatives like ibuprofen undergo CoA ligase-mediated activation prior to microbial degradation .
Physicochemical Properties
Lipophilicity (log k) and solubility are critical for bioavailability. While direct data for the target compound are unavailable, trends from analogous compounds suggest:
- Lipophilicity : Thiazole-phenylacetic acids (e.g., 2a–2d) exhibit moderate log k values (~2.5–3.0) due to aromatic thiazole rings, comparable to coumarin derivatives .
- Solubility: The carboxylic acid group enhances aqueous solubility, but bulky substituents (e.g., coumarin) may reduce it. For example, atenolol acid’s hydroxy-isopropylamino group improves solubility relative to unsubstituted phenylacetic acids .
Research Findings and Implications
Metabolic and Environmental Fate
- Biodegradation : Microbial strains (e.g., Pseudomonas spp.) metabolize phenylacetic acids via CoA ligase activation . The coumarin hybrid’s larger structure may resist esterification, leading to environmental persistence.
- Toxicity: N,N-Bis(2-chloroethyl)amino derivatives are cytotoxic due to DNA alkylation, whereas the target compound’s coumarin group may reduce acute toxicity .
Biological Activity
4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is , with a molecular weight of approximately 323.3 g/mol. The compound features a chromene moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H13NO5 |
| Molecular Weight | 323.3 g/mol |
| InChIKey | KSZMKDQVOYRGMB-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds containing chromene structures exhibit significant antimicrobial properties. A study focusing on various coumarin derivatives, including those similar to 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid, demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 6.25 to 25 µg/mL, indicating moderate to strong antibacterial activity .
Case Study: Antimicrobial Potency
In a comparative study involving several coumarin derivatives:
- Compound A (similar structure): MIC of 7.23 µg/mL against S. aureus .
- Compound B : MIC of 11.7 µg/mL against S. aureus .
These results suggest that structural modifications can significantly influence antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of chromene derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial for developing new anti-inflammatory agents.
The proposed mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway. By inhibiting this pathway, compounds like 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid can reduce the expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in substituents on the phenyl ring or alterations in the chromene structure can enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Hydroxy group | Increased antibacterial activity |
| Methyl group | Enhanced anti-inflammatory effects |
| Nitro group | Improved cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid, and what are their efficiency metrics?
- Answer : The compound can be synthesized via coupling reactions involving chromene-3-carbonyl derivatives and phenylacetic acid precursors. For example, EDC-mediated coupling (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine) has been reported for similar chromene derivatives, yielding products with ~92% purity . Alternative routes include refluxing intermediates with phosphoryl oxychloride, though reaction times and yields (2–4 hours, ~70–85%) may vary depending on substituents .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the chromene carbonyl and phenylacetic acid moieties?
- Answer :
- 1H/13C NMR : Critical for confirming the chromene carbonyl (δ ~160–170 ppm for carbonyl carbons) and phenylacetic acid protons (δ ~3.5–4.0 ppm for CH2 groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks and fragmentation patterns, with m/z calculated to ±0.001 accuracy .
- HPLC-PDA : Assesses purity (>95% typically required for pharmacological studies), using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are essential when handling intermediates like phosphoryl oxychloride during synthesis?
- Answer :
- Use fume hoods and PPE (gloves, goggles) due to phosphoryl oxychloride’s corrosive nature.
- Implement engineering controls (e.g., scrubbers) to manage vapors.
- Follow post-reaction neutralization protocols (e.g., quenching with ice) to avoid exothermic side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during the synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid?
- Answer : Systematic analysis involves:
- Reaction Optimization : Varying catalysts (e.g., DMAP vs. HOBt), solvents (DCM vs. THF), and temperatures.
- Byproduct Identification : Use LC-MS to detect undesired intermediates (e.g., unreacted chromene carbonyl).
- Theoretical Frameworks : Apply reaction kinetic models (e.g., Arrhenius equations) to identify rate-limiting steps .
Q. What strategies improve the purity of this compound when synthesized via EDC-mediated coupling?
- Answer :
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC.
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.
- Quality Control : Validate purity via melting point analysis and 1H NMR integration .
Q. How does the substitution pattern on the chromene ring influence the compound’s bioactivity?
- Answer : Structural-activity relationship (SAR) studies require:
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -NO2) at the chromene 4-position to assess antibacterial potency.
- Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Computational Modeling : DFT (Density Functional Theory) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Answer :
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks and improve reproducibility.
- Cost-Benefit Analysis : Compare EDC (high cost, high yield) vs. DCC (dicyclohexylcarbodiimide; lower cost, lower purity).
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DCM limits: ≤600 ppm) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR and HRMS results with X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities .
- Theoretical Frameworks : Link synthetic routes to retrosynthetic principles (e.g., Corey’s methodology) or bioactivity studies to receptor-binding hypotheses (e.g., COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
